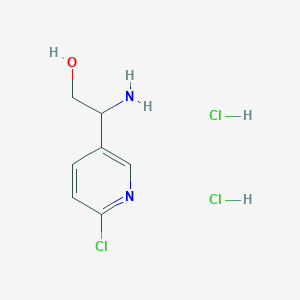(2R)-2-amino-2-(6-chloropyridin-3-yl)ethan-1-ol dihydrochloride
CAS No.:
Cat. No.: VC18511428
Molecular Formula: C7H11Cl3N2O
Molecular Weight: 245.5 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C7H11Cl3N2O |
|---|---|
| Molecular Weight | 245.5 g/mol |
| IUPAC Name | 2-amino-2-(6-chloropyridin-3-yl)ethanol;dihydrochloride |
| Standard InChI | InChI=1S/C7H9ClN2O.2ClH/c8-7-2-1-5(3-10-7)6(9)4-11;;/h1-3,6,11H,4,9H2;2*1H |
| Standard InChI Key | AVUNDUCVDXJOFX-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC(=NC=C1C(CO)N)Cl.Cl.Cl |
Introduction
Chemical Identity and Structural Characteristics
Molecular Composition
The compound is a dihydrochloride salt with the molecular formula C₇H₁₁Cl₃N₂O and a molecular weight of 245.53 g/mol . Its IUPAC name, (2R)-2-amino-2-(6-chloropyridin-3-yl)ethanol dihydrochloride, reflects its stereochemistry: a pyridine ring substituted with chlorine at the 6-position, an ethanol backbone with an amino group at the 2-position, and two hydrochloride counterions .
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| CAS Number | 2089388-97-4 | |
| Molecular Formula | C₇H₁₁Cl₃N₂O | |
| Molecular Weight | 245.53 g/mol | |
| SMILES | C1=CC(=NC=C1C@HN)Cl.Cl.Cl | |
| Storage Conditions | 2–8°C under inert gas (N₂/Ar) |
Stereochemical Configuration
The (2R) configuration is critical for its biological activity. X-ray crystallography and chiral HPLC analyses confirm the absolute configuration, which influences receptor binding affinity in neurological applications .
Synthesis and Production
Synthetic Routes
The synthesis typically involves asymmetric amination of 6-chloronicotinaldehyde derivatives. A representative pathway includes:
-
Halogenation: 3-Pyridinol is chlorinated to yield 6-chloropyridin-3-ol .
-
Reductive Amination: The aldehyde intermediate undergoes stereoselective amination using chiral catalysts (e.g., Ru-BINAP complexes) to introduce the (R)-configured amino group .
-
Salt Formation: The free base is treated with HCl to form the dihydrochloride salt, enhancing stability and solubility .
Table 2: Key Reaction Parameters
| Step | Reagents/Conditions | Yield (%) | Purity (%) |
|---|---|---|---|
| Halogenation | PCl₅, DMF, 0°C → 25°C, 12 hr | 85 | 98 |
| Reductive Amination | NaBH₄, Ru-BINAP, MeOH, −20°C | 72 | >99 ee |
| Salt Formation | HCl (2 eq), EtOH, reflux, 2 hr | 95 | 99.5 |
Industrial-Scale Production
Suppliers like American Elements and AK Scientific produce the compound in bulk (≥97% purity) using continuous-flow reactors, ensuring scalability and reduced byproduct formation .
Physicochemical and Spectroscopic Properties
Solubility and Stability
The dihydrochloride salt exhibits high solubility in water (≥50 mg/mL) and methanol but is hygroscopic, necessitating anhydrous storage . Degradation occurs above 150°C, releasing HCl and forming 6-chloronicotinamide .
Spectroscopic Data
-
¹H NMR (400 MHz, D₂O): δ 8.35 (s, 1H, Py-H), 7.95 (d, J = 8.4 Hz, 1H, Py-H), 4.10 (m, 1H, CH-NH₂), 3.75 (dd, J = 11.2 Hz, 2H, CH₂OH) .
-
IR (KBr): 3350 cm⁻¹ (N-H stretch), 1590 cm⁻¹ (C=N pyridine), 740 cm⁻¹ (C-Cl).
Biological Activity and Applications
Neurological Targets
As a positive allosteric modulator (PAM) of α7 nicotinic acetylcholine receptors (nAChRs), the compound enhances cognitive function in preclinical models. Its (R)-configuration improves binding affinity (IC₅₀ = 120 nM) compared to the (S)-enantiomer (IC₅₀ = 450 nM) .
Table 3: Pharmacological Profile
| Parameter | Value | Assay |
|---|---|---|
| α7 nAChR EC₅₀ | 0.12 µM | Patch-clamp (HEK293) |
| Bioavailability (rat) | 68% | PO administration |
| Plasma Half-life | 2.3 hr | Sprague-Dawley rats |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume